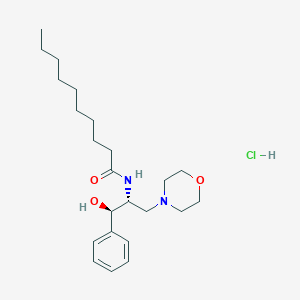
d-threo-PDMP
Descripción general
Descripción
Synthesis Analysis
The synthesis of D-threo-PDMP and its enantiomer, L-threo-PDMP, originates from D- or L-serine, respectively. A key step involves the reductive alkylation of a fully protected O'Donnell's Schiff base derived from D-serine, leading to the β-amino alcohol precursor of this compound in high yield and excellent selectivity. This process is notable for its ability to produce enantiomerically pure compounds and its adaptability for large-scale production. The methodology also allows for the synthesis of various analogs of this compound, demonstrating its versatility in generating compounds with potential enhanced biological activity (Mitchell et al., 1998).
Molecular Structure Analysis
This compound possesses a chiral center, with its activity significantly influenced by its stereochemistry. The compound's molecular structure includes a phenyl group, a decanoylamino group, and a morpholino group attached to a propanol backbone. This configuration is critical for its biological function, specifically its inhibitory effect on glucosylceramide synthase. The stereochemistry of this compound determines its interaction with the active site of the enzyme, highlighting the importance of the molecule's three-dimensional orientation in its mechanism of action.
Chemical Reactions and Properties
This compound is primarily known for its role as a glycosphingolipid biosynthesis inhibitor. It exerts its function by modulating the lipid domains within endosomes, thereby influencing cholesterol homeostasis and the processing of low-density lipoproteins (LDL). This mechanism underscores its chemical property to interact with cellular membranes and alter lipid composition, leading to significant effects on cell function and signaling (Makino et al., 2006).
Aplicaciones Científicas De Investigación
Inhibición de la glucosilceramida sintasa
D-threo-PDMP: es conocido por inhibir la glucosilceramida sintasa (GCS), que es una enzima fundamental en la biosíntesis de los glucoesfingolípidos . Esta inhibición es significativa porque los glucoesfingolípidos juegan un papel crucial en la estructura de la membrana celular y la señalización celular. Al inhibir la GCS, el this compound se puede utilizar para estudiar diversas enfermedades en las que los glucoesfingolípidos están implicados, como la enfermedad de Gaucher y la enfermedad de Fabry.
Trastornos neurodegenerativos
La investigación ha demostrado que This compound puede prevenir la síntesis de lactosilceramida, un compuesto que promueve la neuroinflamación . Esta propiedad lo convierte en una herramienta valiosa para estudiar trastornos neurodegenerativos como la esclerosis múltiple y la enfermedad de Alzheimer, donde la neuroinflamación es una característica patológica clave.
Investigación del cáncer
This compound: se ha utilizado en la investigación del cáncer, particularmente en el contexto de las células de melanoma. Inhibe la síntesis de glucosilceramida y lactosilceramida en las células de melanoma B16, lo que afecta la capacidad de las células para unirse a los componentes de la matriz extracelular como la laminina y el colágeno . Esto puede proporcionar información sobre la metástasis tumoral y el papel de los glucoesfingolípidos en la progresión del cáncer.
Inducción de la autofagia
This compound: induce la macroautofagia en las células de mamíferos al aumentar las ceramidas que interactúan con mTOR y Beclin1 . La autofagia es un proceso de degradación celular que es crucial para mantener la homeostasis celular. Estudiar los efectos del this compound sobre la autofagia puede ayudar a comprender los mecanismos de este proceso y sus implicaciones en diversas enfermedades.
Metabolismo de los esfingolípidos
Como un inhibidor de la biosíntesis de esfingolípidos, This compound se utiliza para estudiar el complejo metabolismo de los esfingolípidos . Los esfingolípidos no solo son componentes estructurales de las membranas celulares, sino que también participan en vías de señalización que controlan el crecimiento, la diferenciación y la apoptosis celular. La investigación que involucra this compound puede arrojar luz sobre estas vías y su desregulación en las enfermedades.
Aprendizaje y memoria
This compound: se ha demostrado que inhibe la biosíntesis de gangliósidos, reduce la potenciación a largo plazo (LTP) en las neuronas CA1 del hipocampo de ratón y deteriora el aprendizaje en pruebas de comportamiento . Esto sugiere que this compound puede ser una herramienta útil para estudiar los mecanismos moleculares que subyacen al aprendizaje y la memoria, así como el papel de los esfingolípidos en estos procesos cognitivos.
Mecanismo De Acción
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



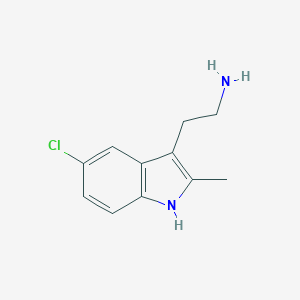

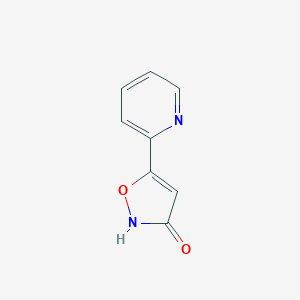


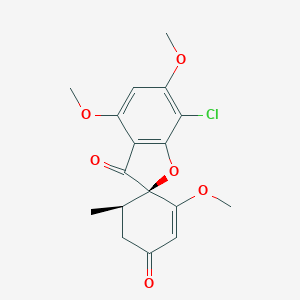
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)


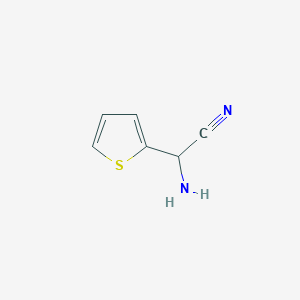


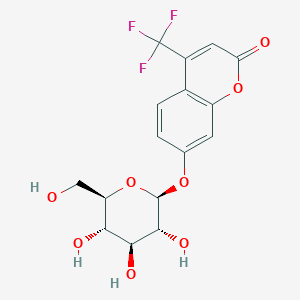
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)